molecular formula C16H15N3O4 B11958100 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 352012-32-9

2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B11958100
CAS No.: 352012-32-9
M. Wt: 313.31 g/mol
InChI Key: XXFOVCPXMNZKJB-LICLKQGHSA-N
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Description

2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a benzylidene moiety, and a phenylacetamide backbone, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained by filtration and washing with ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazino group to amines.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzylidene moiety may also play a role in its biological activity by interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino and benzylidene moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

CAS No.

352012-32-9

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C16H15N3O4/c1-23-14-9-11(7-8-13(14)20)10-17-19-16(22)15(21)18-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI Key

XXFOVCPXMNZKJB-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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